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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document addresses the request for a comprehensive technical guide on the

spectroscopic data (NMR, IR, MS) of N-methyloxepan-4-amine. Following a thorough search

of publicly available scientific databases and chemical supplier catalogs, it has been

determined that detailed experimental spectroscopic data for this specific compound is not

readily available. While related structures and isomers are documented, the specific spectral

characteristics of N-methyloxepan-4-amine have not been published in the resources

accessed.

This guide outlines the expected spectroscopic features of N-methyloxepan-4-amine based

on general principles of organic spectroscopy and data from analogous structures. It also

provides a hypothetical experimental workflow for acquiring the necessary data, should the

compound be synthesized.

Introduction to N-methyloxepan-4-amine
N-methyloxepan-4-amine is a saturated heterocyclic compound. Its structure consists of a

seven-membered oxepane ring, with a methylamino group attached to the fourth carbon atom.

The presence of the amine functional group and the heterocyclic scaffold makes it a potential

building block in medicinal chemistry and materials science. However, the lack of published

data suggests it is a novel or not widely studied compound.
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Predicted Spectroscopic Data
In the absence of experimental data, the following sections predict the key spectroscopic

features of N-methyloxepan-4-amine based on the analysis of its functional groups and

overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

N-CH₃: A singlet would be expected for the methyl group attached to the nitrogen, likely

appearing in the range of 2.2-2.6 ppm.

N-H: A broad singlet, the chemical shift of which is highly dependent on solvent and

concentration, typically in the range of 1.0-3.0 ppm.

CH-N: The proton on the carbon attached to the amine would likely appear as a multiplet in

the range of 2.5-3.5 ppm.

Oxepane Ring Protons: The methylene protons of the oxepane ring would exhibit complex

multiplets due to spin-spin coupling and diastereotopicity, with chemical shifts ranging from

approximately 1.5 to 3.8 ppm. Protons adjacent to the oxygen atom would be shifted further

downfield.

¹³C NMR:

N-CH₃: A signal for the N-methyl carbon would be expected around 30-40 ppm.

C-N: The carbon atom of the oxepane ring bonded to the nitrogen would appear in the range

of 50-60 ppm.

Oxepane Ring Carbons: The other carbon atoms of the oxepane ring would have signals in

the aliphatic region, with those adjacent to the oxygen atom (C2 and C7) appearing further

downfield (approximately 65-75 ppm) compared to the others.

Infrared (IR) Spectroscopy
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The IR spectrum of N-methyloxepan-4-amine is expected to show the following characteristic

absorption bands:

Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

N-H
3300-3500 (weak to medium,

broad)
Stretch

C-H (aliphatic) 2850-3000 Stretch

C-N 1000-1250 Stretch

C-O-C 1070-1150 Stretch

Mass Spectrometry (MS)
Molecular Ion (M⁺): The nominal molecular weight of N-methyloxepan-4-amine (C₇H₁₅NO)

is 129. The molecular ion peak would be expected at m/z = 129.

Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl

group, cleavage of the oxepane ring, and fragmentation initiated by the nitrogen atom. Key

fragments might include peaks corresponding to [M-15]⁺ (loss of CH₃) and fragments

resulting from alpha-cleavage adjacent to the nitrogen.

Proposed Experimental Workflow
To obtain the spectroscopic data for N-methyloxepan-4-amine, the following experimental

workflow is proposed, assuming the successful synthesis of the compound.
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Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization

of N-methyloxepan-4-amine.

Detailed Methodologies
Nuclear Magnetic Resonance (NMR):

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Standard 1D experiments should be supplemented with 2D experiments like COSY

(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to

confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy:

Sample Preparation: The spectrum can be obtained from a neat liquid film (if the

compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or

by preparing a KBr pellet if the compound is a solid.
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Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum,

typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer

via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile

compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

Analysis: Obtain a full scan mass spectrum to identify the molecular ion and characteristic

fragment ions.

Conclusion
While experimental spectroscopic data for N-methyloxepan-4-amine is not currently available

in the public domain, this guide provides a predictive overview of its expected spectral

characteristics and a clear workflow for its empirical determination. The synthesis and

characterization of this compound would represent a valuable contribution to the field, and the

data, once obtained, would be crucial for its future applications in research and development.

Researchers interested in this molecule are encouraged to undertake its synthesis and

spectroscopic analysis to fill the existing data gap.

To cite this document: BenchChem. [Spectroscopic Data of N-methyloxepan-4-amine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15303461#spectroscopic-data-of-n-methyloxepan-4-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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